molecular formula C19H22Cl2N2O2 B6694414 N-[(2-chlorophenyl)-(4-methoxyphenyl)methyl]pyrrolidine-3-carboxamide;hydrochloride

N-[(2-chlorophenyl)-(4-methoxyphenyl)methyl]pyrrolidine-3-carboxamide;hydrochloride

Cat. No.: B6694414
M. Wt: 381.3 g/mol
InChI Key: RTHBGIIOEGCVBS-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)-(4-methoxyphenyl)methyl]pyrrolidine-3-carboxamide;hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrrolidine ring, which is a common scaffold in medicinal chemistry, and the incorporation of both chlorophenyl and methoxyphenyl groups, which contribute to its distinct chemical properties.

Properties

IUPAC Name

N-[(2-chlorophenyl)-(4-methoxyphenyl)methyl]pyrrolidine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2.ClH/c1-24-15-8-6-13(7-9-15)18(16-4-2-3-5-17(16)20)22-19(23)14-10-11-21-12-14;/h2-9,14,18,21H,10-12H2,1H3,(H,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHBGIIOEGCVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2Cl)NC(=O)C3CCNC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)-(4-methoxyphenyl)methyl]pyrrolidine-3-carboxamide;hydrochloride typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, such as 2-chlorobenzaldehyde and 4-methoxybenzylamine. These intermediates undergo a condensation reaction to form the corresponding Schiff base, which is then reduced to yield the desired amine. The final step involves the acylation of the amine with pyrrolidine-3-carboxylic acid chloride, followed by the formation of the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific solvents, catalysts, and controlled temperature and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)-(4-methoxyphenyl)methyl]pyrrolidine-3-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[(2-chlorophenyl)-(4-methoxyphenyl)methyl]pyrrolidine-3-carboxamide;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)-(4-methoxyphenyl)methyl]pyrrolidine-3-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[(2-chlorophenyl)-(4-methoxyphen

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